N-(oxolan-2-ylmethyl)pyridin-4-amine N-(oxolan-2-ylmethyl)pyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1036514-53-0
VCID: VC2793187
InChI: InChI=1S/C10H14N2O/c1-2-10(13-7-1)8-12-9-3-5-11-6-4-9/h3-6,10H,1-2,7-8H2,(H,11,12)
SMILES: C1CC(OC1)CNC2=CC=NC=C2
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

N-(oxolan-2-ylmethyl)pyridin-4-amine

CAS No.: 1036514-53-0

VCID: VC2793187

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

N-(oxolan-2-ylmethyl)pyridin-4-amine - 1036514-53-0

Description

N-(Oxolan-2-ylmethyl)pyridin-4-amine is a synthetic organic compound that belongs to the class of nitrogen-containing heterocycles, specifically pyridine derivatives. It features a pyridine ring attached to an oxolan-2-ylmethyl group, which is derived from tetrahydrofuran (oxolane). This unique structure contributes to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis

The synthesis of N-(oxolan-2-ylmethyl)pyridin-4-amine typically involves the reaction of pyridin-4-amine with oxolan-2-ylmethyl halides or other suitable precursors under controlled conditions. The exact synthesis protocol may vary depending on the desired yield and purity of the final product.

Medicinal Chemistry

Compounds with similar structures to N-(oxolan-2-ylmethyl)pyridin-4-amine have shown promise in medicinal chemistry due to their diverse biological activities. Pyridine derivatives are known for their roles in inhibiting specific biological pathways, which can be beneficial in treating diseases such as cancer and infections.

Material Science

The unique combination of functional groups in N-(oxolan-2-ylmethyl)pyridin-4-amine may also find applications in material science, particularly in the development of new materials with tailored properties.

CAS No. 1036514-53-0
Product Name N-(oxolan-2-ylmethyl)pyridin-4-amine
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name N-(oxolan-2-ylmethyl)pyridin-4-amine
Standard InChI InChI=1S/C10H14N2O/c1-2-10(13-7-1)8-12-9-3-5-11-6-4-9/h3-6,10H,1-2,7-8H2,(H,11,12)
Standard InChIKey CRFFHQRTZREWOJ-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC2=CC=NC=C2
Canonical SMILES C1CC(OC1)CNC2=CC=NC=C2
PubChem Compound 43099472
Last Modified Aug 16 2023

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